REACTION_SMILES
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[CH2:31]=[O:32].[Cl:51].[Cl:52][O-:53].[Cl:55][Fe:56]([Cl:57])[Cl:58].[ClH:29].[IH2:47]([Cl:48])([Cl:49])[Cl:50].[N+:1]([c:2]1[cH:3][c:4]([N+:5]([O-:6])=[O:7])[cH:8][cH:9][c:10]1[Cl:13])([O-:11])=[O:12].[Na+:28].[Na+:54].[Na:30].[OH-:27].[OH2:59].[OH:14][c:15]1[cH:16][cH:17][c:18]([N+:24]([O-:25])=[O:26])[cH:19][c:20]1[N+:21]([O-:22])=[O:23].[c:33]1([S:34]([OH:35])(=[O:36])=[O:37])[c:38]2[c:39]([cH:40][cH:41][cH:42][cH:43]2)[cH:44][cH:45][cH:46]1>>[Cl:13][c:16]1[c:15]([OH:14])[c:20]([N+:21]([O-:22])=[O:23])[cH:19][c:18]([N+:24]([O-:25])=[O:26])[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Fe](Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[IH2](Cl)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na]
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Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=[N+]([O-])c1ccc(O)c([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)c1cccc2ccccc12
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Name
|
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Type
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product
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Smiles
|
O=[N+]([O-])c1cc(Cl)c(O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |